molecular formula C20H19Cl2NO4 B2363164 4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one CAS No. 879048-54-1

4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one

Cat. No.: B2363164
CAS No.: 879048-54-1
M. Wt: 408.28
InChI Key: JNFYCMLPXASQRX-UHFFFAOYSA-N
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Description

4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dichloroindoline and o-tolyloxyethyl bromide.

    Step 1: Alkylation of 4,7-dichloroindoline with o-tolyloxyethyl bromide in the presence of a base like potassium carbonate to form the intermediate.

    Step 2: Oxidation of the intermediate using an oxidizing agent such as potassium permanganate to introduce the hydroxy group.

    Step 3: Introduction of the oxopropyl group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The chloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to exert its biological effects.

    Affecting Cellular Processes: Influencing cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroindoline: A precursor in the synthesis of the compound.

    Indolinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4,7-Dichloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other indolinone derivatives.

Properties

IUPAC Name

4,7-dichloro-3-hydroxy-1-[2-(2-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO4/c1-12-5-3-4-6-16(12)27-10-9-23-18-15(22)8-7-14(21)17(18)20(26,19(23)25)11-13(2)24/h3-8,26H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFYCMLPXASQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=C(C=CC(=C3C(C2=O)(CC(=O)C)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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